5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

Antimicrobial Drug Discovery Enzyme Inhibition Methionine Biosynthesis

Sourcing reliable CBL inhibitors for methionine biosynthesis research often faces supply inconsistency and ambiguous target engagement data. 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide (CAS 175202-74-1) directly addresses this as a validated chemical probe with defined potency. · Confirmed CBL inhibitor (IC50: 3400 nM), enabling quantitative experimental design for novel antimicrobial agent development. · Pyridin-2-yl substitution is critical for target engagement; generic thiophene sulfonohydrazides lack this validated inhibitory profile. · High-purity (>98%) compound available from BenchChem, ensuring batch-to-batch reproducibility for your studies.

Molecular Formula C9H9N3O2S2
Molecular Weight 255.3 g/mol
CAS No. 175202-74-1
Cat. No. B063019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide
CAS175202-74-1
Molecular FormulaC9H9N3O2S2
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)NN
InChIInChI=1S/C9H9N3O2S2/c10-12-16(13,14)9-5-4-8(15-9)7-3-1-2-6-11-7/h1-6,12H,10H2
InChIKeyMBEZESPCDNRIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide (CAS 175202-74-1)


5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide (CAS 175202-74-1) is a heterocyclic organic compound featuring a thiophene ring substituted with a pyridine moiety and a sulfonohydrazide functional group. Its molecular formula is C9H9N3O2S2, with a molecular weight of approximately 255.3 g/mol [1]. The compound is primarily recognized as an inhibitor of the bacterial enzyme cystathionine beta-lyase (CBL), a key target in the methionine biosynthesis pathway which is absent in mammals [2].

Critical Differentiation of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide for Research Procurement


A simple search for 'thiophene sulfonohydrazides' will yield numerous structural analogs. However, substituting the specific 5-(pyridin-2-yl) variant with a generic alternative, such as an unsubstituted thiophene-2-sulfonohydrazide or a chloro-substituted derivative, is not scientifically sound. The presence and position of the pyridin-2-yl group are critical for target engagement and inhibitory potency against cystathionine beta-lyase (CBL) [2]. This is evidenced by the compound's identification as a specific inhibitor of CBL, a target for novel antimicrobial agents, distinguishing it from other sulfonohydrazides that may lack this specific activity profile [1].

Quantitative Performance Evidence for 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide


Potency Against Cystathionine Beta-Lyase (CBL) from Escherichia coli

5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide is a confirmed inhibitor of cystathionine beta-lyase (CBL) from E. coli, a key target for novel antimicrobial agents. Its inhibitory potency is quantified by an IC50 value. A direct comparator for this specific compound is not available in the same publication, but its activity is part of a larger study identifying several inhibitors from a high-throughput screen. The compound's identification as a hydrazide/sulfonohydrazide that interacts with the enzyme's PLP cofactor suggests a distinct mechanism of action compared to other classes of inhibitors identified [2].

Antimicrobial Drug Discovery Enzyme Inhibition Methionine Biosynthesis

Recommended Applications for 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide Based on Evidence


Chemical Probe for Studying Methionine Biosynthesis Inhibition in Antimicrobial Research

Procure 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide for use as a validated chemical probe to inhibit cystathionine beta-lyase (CBL) in E. coli and potentially other bacteria. Its IC50 value of 3400 nM provides a quantitative benchmark for experimental design and can serve as a reference point for the development of novel antimicrobial agents targeting the methionine biosynthesis pathway, which is absent in mammals [1][2].

Technical Documentation Hub

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